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molecular formula C7H7Cl2NO2S B3204353 (2,6-Dichlorophenyl)methanesulfonamide CAS No. 103482-25-3

(2,6-Dichlorophenyl)methanesulfonamide

Cat. No. B3204353
M. Wt: 240.11 g/mol
InChI Key: SUSWTMGLRJUBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297265B2

Procedure details

The 2,6-dichlorobenzylsulfonamide (8 g, 33.47 mmol) was added to potassium carbonate (4.62 g, 33.47 mmol), copper powder (560 milligram (hereinafter “mg”)) and N,N-dimethylaniline (10 ml) in a round bottom flask. The reaction mixture was stirred at 170° C. for about 4 hours. then was cooled to room temperature and partitioned between ethyl acetate and 10% aqueous HCl. The combined organic phase was dried and concentrated. Chromatography of the residue on silica gel (30% Ethyl acetate/Hexane) gave desired product (4 g, 59%). EI-MS m/z 204.5 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
copper
Quantity
560 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9](Cl)[C:3]=1[CH2:4][S:5]([NH2:8])(=[O:7])=[O:6].C(=O)([O-])[O-].[K+].[K+]>[Cu].CN(C)C1C=CC=CC=1>[O:6]=[S:5]1(=[O:7])[CH2:4][C:3]2[C:2]([Cl:1])=[CH:12][CH:11]=[CH:10][C:9]=2[NH:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(CS(=O)(=O)N)C(=CC=C1)Cl
Name
Quantity
4.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
560 mg
Type
catalyst
Smiles
[Cu]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 170° C. for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 10% aqueous HCl
CUSTOM
Type
CUSTOM
Details
The combined organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=S1(NC2=C(C1)C(=CC=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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